molecular formula C16H25NO B417226 2-ethyl-N-(2-phenylethyl)hexanamide

2-ethyl-N-(2-phenylethyl)hexanamide

Cat. No.: B417226
M. Wt: 247.38g/mol
InChI Key: YFBYOJKFHKENIG-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-phenylethyl)hexanamide is a secondary amide characterized by a hexanamide backbone with a 2-ethyl substituent and an N-linked 2-phenylethyl group. This structure combines hydrophobic alkyl chains with aromatic moieties, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves the acylation of 2-phenylethylamine with 2-ethylhexanoyl chloride under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

2-ethyl-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-3-5-11-15(4-2)16(18)17-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)

InChI Key

YFBYOJKFHKENIG-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Synthesis Method Biological/Functional Relevance References
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole replaces phenyl group Acylation of tryptamine derivatives Antimalarial activity (blocks melatonin-induced synchronization)
2-Ethyl-N-(3-hydroxyphenyl)hexanamide Hydroxyl group at phenyl meta-position Similar acylation with 3-hydroxyaniline Enhanced solubility due to polar -OH group
N-(2-Nitrophenyl)hexanamide Nitro group at phenyl ortho-position Nitration of phenyl precursor before acylation Quorum sensing antagonist (IC50 = 79 µM)
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide Naphthyridine replaces phenyl group Coupling with 7-amino-4-methylnaphthyridinone Potential kinase inhibition (structural analogy to kinase inhibitors)

Key Structural and Functional Insights

  • Chain Length : Hexanamide derivatives (C6) exhibit superior biological activity compared to shorter-chain analogues (e.g., C4). For instance, N-(2-nitrophenyl)hexanamide showed quorum sensing antagonism, while the C4 analogue was inactive .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding to hydrophobic pockets in proteins via dipole interactions (e.g., nitro group in N-(2-nitrophenyl)hexanamide forms H-bonds with Trp66 in LuxR) . Hydroxyl Groups: Improve aqueous solubility but may reduce membrane permeability (e.g., 2-ethyl-N-(3-hydroxyphenyl)hexanamide) . Aromatic Systems: Indole or naphthyridine moieties (vs. phenyl) enhance π-π stacking with biological targets, as seen in antimalarial indole derivatives .

Physicochemical Properties

  • Solubility: Hydrophobicity increases with alkyl chain length and aromaticity. Polar substituents (e.g., -OH, -NO₂) mitigate this effect .
  • Melting Points : Aromatic derivatives (e.g., naphthyridine-containing compounds) exhibit higher melting points due to rigid structures .

Preparation Methods

Procedure:

  • Convert 2-ethylhexanoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux for 3 hours.

  • Add 2-phenylethylamine (1.1 equivalents) and sodium hydride (3 equivalents) in DCM at 0°C.

  • Warm to room temperature and stir for 3.5 hours.

  • Extract with DCM, wash with 2 N NaOH, and purify via silica chromatography.

This method achieves 36–40% yield, with side products arising from over-alkylation or incomplete chloride formation.

Catalytic Aminolysis Using Ruthenium Complexes

Recent advances in transition metal catalysis enable direct amidation of alcohols or esters without pre-activation. A ruthenium N-heterocyclic carbene (NHC) catalyst (P(Cyp)₃·HBF₄) facilitated oxidative amidation of alcohols with amines under mild conditions. For 2-ethyl-N-(2-phenylethyl)hexanamide:

Reaction Setup:

ParameterValue
Catalyst loading5 mol%
BaseK₂CO₃ (20 mol%)
SolventToluene
Temperature110°C
Hydrogen acceptor3-Methyl-2-butanone

This method selectively produces secondary amides with 85–90% conversion, avoiding imine byproducts.

Comparative Analysis of Preparation Methods

MethodYieldPurityKey AdvantagesLimitations
EDCI/HOBt coupling92–95%HighMild conditions, scalableRequires coupling agents
Acid chloride36–40%ModerateRapid reactionToxic SOCl₂ byproduct
Ru catalysis85–90%HighNo pre-activation, sustainableHigh catalyst cost
Oxidative + coupling70–75%ModerateUtilizes stable aldehydesMulti-step, lower overall efficiency

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-ethyl-N-(2-phenylethyl)hexanamide with high purity?

  • Methodological Answer : The synthesis typically involves acylation of 2-phenylethylamine with 2-ethylhexanoyl chloride. Key steps include:
  • Reagent Optimization : Use N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide derivatives as acylating agents in aqueous conditions for high selectivity (yields up to 95%) .
  • Solvent System : Toluene:water (8:2) under reflux, monitored via TLC (hexane:ethyl acetate, 9:1) for reaction completion .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-ethyl-N-(2-phenylethyl)hexanamide?

  • Methodological Answer :
  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} (δ 0.8–1.6 ppm for aliphatic protons, δ 7.2–7.4 ppm for phenyl groups) and 13C NMR^{13} \text{C NMR} (amide carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 277.3 (C16_{16}H25_{25}NO) .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm1^{-1} and N-H bend at ~1550 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2-ethyl-N-(2-phenylethyl)hexanamide across different solvents?

  • Methodological Answer : Discrepancies may arise from hydration/dimerization effects. To address this:
  • Hydration Studies : Measure water distribution in dodecane solutions using Karl Fischer titration to quantify hydration states (e.g., BEHHA analog studies show dimerization impacts solubility) .
  • Temperature Control : Test solubility at 298 K under controlled humidity to isolate solvent-polarity effects .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends in non-polar vs. polar aprotic solvents .

Q. What strategies can optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Activating Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the acyl chloride to enhance electrophilicity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics in inert solvents (e.g., THF) .
  • pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the acyl intermediate .

Q. How does the steric bulk of the 2-ethylhexanoyl group influence binding interactions in biological assays?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with shorter (pentanoyl) or branched (isopropyl) acyl chains and test inhibitory activity (e.g., IC50_{50} shifts in enzyme assays) .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins, focusing on hydrophobic pocket occupancy .
  • Thermodynamic Profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) to quantify steric vs. enthalpic contributions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to account for potential dimerization of 2-ethyl-N-(2-phenylethyl)hexanamide in biological media?

  • Methodological Answer :
  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements to identify concentration thresholds for monomer-dimer equilibrium .
  • Dynamic Light Scattering (DLS) : Monitor aggregate size in PBS or cell culture media at 37°C .
  • Bioactivity Normalization : Express dose-response curves as monomer-equivalent concentrations, adjusted using CMC data .

Q. What computational methods are recommended to predict metabolic pathways of 2-ethyl-N-(2-phenylethyl)hexanamide?

  • Methodological Answer :
  • In Silico Metabolism : Use GLORYx or BioTransformer to identify probable Phase I/II metabolites (e.g., hydroxylation at the ethyl branch or amide hydrolysis) .
  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at specific carbon centers .
  • Cross-Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS metabolite profiling) .

Tables of Key Data

Table 1 : Synthetic Yields Under Varying Conditions

Acylating AgentSolventTime (h)Yield (%)
4-NitrobenzenesulfonylH2_2O595
Tosyl ChlorideTHF782

Table 2 : Solubility in Common Solvents (mg/mL)

Solvent298 K (Hydrated)298 K (Anhydrous)
Dodecane12.445.8
Ethanol89.191.3

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